molecular formula C30H27O13+ B1231306 Cyanidin 3-O-(6-O-p-coumaroyl)glucoside

Cyanidin 3-O-(6-O-p-coumaroyl)glucoside

Cat. No.: B1231306
M. Wt: 595.5 g/mol
InChI Key: QAOBEOXFSUJDJL-SHPGVJHPSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound consists of three primary components:

  • Cyanidin Aglycone : A flavylium cation core with hydroxyl groups at positions 3, 5, and 7, and a phenolic B-ring.
  • Glucose Moiety : A β-D-glucopyranoside linked to the cyanidin aglycone at the 3-O position.
  • p-Coumaroyl Acylation : An esterified p-coumaric acid group attached to the C6 position of the glucose.

Key Structural Features

Component Position Functional Groups Role in Structure
Cyanidin Aglycone Core Flavylium cation, hydroxyls Chromophoric system, pH-dependent stability
Glucose 3-O β-D-pyranose, hydroxyls Solubility enhancement, glycosylation site
p-Coumaroyl Group 6-O E-configuration, carbonyl Intramolecular copigmentation, stability

The molecular formula is C₃₀H₂₇O₁₃ , with a calculated molecular weight of 595.5 g/mol . The compound’s planar structure allows for π-π interactions between the p-coumaroyl group and the anthocyanidin B-ring, contributing to its stability.

Spectroscopic Identification Techniques

1.2.1 UV-Vis Spectroscopy
this compound exhibits a bathochromic shift (red shift) in its UV-Vis spectrum compared to non-acylated anthocyanins. This shift is attributed to intramolecular copigmentation between the p-coumaroyl group and the anthocyanidin B-ring.

Key UV-Vis Data

Parameter Value (nm) Observation Source
λ_max (Flavylium) ~520 Visible absorption (red color)
Bathochromic Shift +10–15 Compared to cyanidin-3-glucoside

1.2.2 NMR Spectroscopy
¹H NMR provides critical information about the spatial arrangement and coupling patterns:

  • H-4 (Flavylium) : Singlet at δ 8.6–9.1 ppm , diagnostic for the flavylium cation.
  • p-Coumaroyl Protons : Trans-coupled vinyl protons at δ 6.2–6.4 ppm (J = 16 Hz).
  • Glucose Anomeric Proton : Downfield shift at δ 5.0–5.5 ppm (β-configuration).

13C NMR confirms the ester carbonyl at δ 170–175 ppm and aromatic carbons in the p-coumaroyl group.

1.2.3 Mass Spectrometry (MS)
Positive Ion Mode (ESI+)

Fragment Ion (m/z) Fragmentation Pathway Source
596 [M+H]⁺ Molecular ion
535 [M+H-CH₂=CH₂CO₂H]⁺ Loss of p-coumaric acid (161 amu)
449 [M+H-147]⁺ Loss of hexose (162 amu)

Negative Ion Mode (ESI⁻)

Fragment Ion (m/z) Fragmentation Pathway Source
594 [M-H]⁻ Molecular ion
432 [M-H-162]⁻ Loss of hexose (162 amu)

Comparative Analysis with Related Anthocyanin Derivatives

1.3.1 Structural Differences

Compound Acylation Site Molecular Weight (g/mol) Stability (vs. Non-Acylated)
This compound 6-O 595.5 High (intramolecular copigmentation)
Cyanidin 3-O-glucoside None 449.4 Low (pH-sensitive)
Malvidin 3-O-(6-O-p-coumaroyl)glucoside 6-O ~611 High (similar to cyanidin derivative)

1.3.2 Spectroscopic Contrasts

Parameter This compound Cyanidin 3-O-glucoside
λ_max (UV-Vis) 520–530 nm 510–520 nm
NMR H-4 (δ) 8.8–9.0 ppm 8.6–8.8 ppm
MS Fragmentation Dominant [M-H-161]⁻ Dominant [M-H-162]⁻

1.3.3 Stability and Functional Properties

Property This compound Non-Acylated Anthocyanins
Thermal Stability High (retains color at elevated temps) Low (degrades rapidly)
pH Sensitivity Reduced (copigmentation stabilizes charge) High (fades at pH >3)
Bioavailability Limited (large molecular size) Moderate (smaller size)

Properties

Molecular Formula

C30H27O13+

Molecular Weight

595.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H26O13/c31-16-5-1-14(2-6-16)3-8-25(36)40-13-24-26(37)27(38)28(39)30(43-24)42-23-12-18-20(34)10-17(32)11-22(18)41-29(23)15-4-7-19(33)21(35)9-15/h1-12,24,26-28,30,37-39H,13H2,(H4-,31,32,33,34,35,36)/p+1/t24-,26-,27+,28-,30-/m1/s1

InChI Key

QAOBEOXFSUJDJL-SHPGVJHPSA-O

SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Antioxidant Properties

Cyanidin 3-O-(6-O-p-coumaroyl)glucoside exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Case Study:

  • A study demonstrated that cyanidin 3-O-glucoside (C3G), closely related to this compound, improved antioxidant enzyme levels in rats, reducing markers of oxidative stress significantly .

Anti-Inflammatory Effects

This compound has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Mechanism:

  • This compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Study:

  • In a controlled study involving mice, treatment with C3G led to a marked decrease in inflammation markers, suggesting its efficacy in managing conditions like inflammatory bowel disease .

Cardiovascular Health

Research indicates that this compound may support cardiovascular health by improving endothelial function and reducing blood pressure.

Mechanism:

  • The compound enhances nitric oxide production in endothelial cells, which is vital for vascular health .

Case Study:

  • A study involving diabetic mice showed that C3G improved insulin sensitivity and reduced fasting plasma glucose levels, indicating potential benefits for cardiovascular risk management .

Anticancer Activity

This compound has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth.

Mechanism:

  • The compound affects cell cycle regulation by downregulating cyclins and cyclin-dependent kinases, leading to G2/M arrest in cancer cells .

Case Study:

  • In vitro studies revealed that C3G treatment resulted in significant apoptosis of breast cancer cells, highlighting its potential as an adjunct therapy in cancer treatment .

Antiviral Properties

Recent studies have explored the antiviral effects of this compound against various viruses, including SARS-CoV-2.

Findings:

  • Virtual screening indicated that this compound binds effectively to viral proteases, suggesting potential use as a natural antiviral agent .

Data Table: Binding Affinities of Selected Polyphenols Against SARS-CoV-2 Proteases

CompoundEstimated Binding Energy (kcal/mol)
Petunidin 3-O-(6"-p-coumaroyl-glucoside)-101.21
Malvidin 3,5-O-diglucoside-95.07
Cyanidin 3-O-(6"-p-coumaroyl-glucoside)-90.17

Nutritional Applications

Due to its color-enhancing properties and health benefits, this compound is increasingly used as a natural food colorant.

Benefits:

  • Its low toxicity profile compared to synthetic dyes makes it an attractive alternative in the food industry .

Comparison with Similar Compounds

Structural Variations and Substitutions

The table below highlights key structural differences among cyanidin derivatives and related anthocyanins:

Compound Name Molecular Formula Molecular Weight (Da) Substituents Key Sources References
Cyanidin 3-O-(6-O-p-coumaroyl)glucoside C₃₆H₃₇O₁₈ 757.20 3-O-glucose, 6″-O-p-coumaroyl Eggplant, Grapes
Cyanidin 3-O-glucoside C₂₁H₂₁O₁₁ 449.11 3-O-glucose Red lettuce, Blueberries
Cyanidin 3-O-(3″-O-malonyl)glucoside C₂₄H₂₃O₁₄ 535.12 3-O-glucose, 3″-O-malonyl Red lettuce
Cyanidin 3-O-(6″-O-malonyl)glucoside C₂₄H₂₃O₁₄ 535.12 3-O-glucose, 6″-O-malonyl Red lettuce, Chicory
Cyanidin 3-O-(6-O-caffeoyl)glucoside C₃₇H₃₉O₁₉ 787.21 3-O-glucose, 6″-O-caffeoyl Not specified
Peonidin 3-O-(6-O-p-coumaroyl)glucoside C₃₇H₃₉O₁₈ 771.21 3-O-glucose, 6″-O-p-coumaroyl (3′-O-methylated aglycone) Grapes
Malvidin 3-O-(6-O-p-coumaroyl)glucoside C₃₈H₄₁O₁₈ 785.23 3-O-glucose, 6″-O-p-coumaroyl (3′/5′-O-methylated aglycone) Eggplant, Grapes

Key Observations :

  • Acyl Group Impact: The p-coumaroyl group in this compound increases hydrophobicity and UV-Vis absorbance maxima (λmax ~520 nm) compared to malonylated or non-acylated derivatives .

Stability and Antioxidant Activity

  • Thermal Stability : Acylation with p-coumaroyl (e.g., this compound) reduces degradation rates compared to malonylated or acetylated derivatives .
  • Antioxidant Capacity: this compound shows moderate DPPH radical scavenging activity, while malvidin derivatives exhibit enhanced copigmentation effects . Malonyl groups in Cyanidin 3-O-(6″-O-malonyl)glucoside increase oxygen radical absorbance capacity (ORAC) by 25-fold compared to non-acylated forms .

Ecological and Nutritional Roles

  • Light Adaptation : this compound is induced under high light stress, acting as a photoprotectant in perilla and eggplant .
  • Dietary Sources : Red lettuce and grapes are primary dietary sources of acylated cyanidins, contributing to antioxidant intake .

Preparation Methods

Raw Material Selection and Pre-Treatment

The compound is typically extracted from plant sources such as grape skins, black rice, or purple corn. Prior to extraction, raw materials undergo washing and separation of pigment-rich tissues. For grape-derived cyanidin 3-O-(6-O-p-coumaroyl)glucoside, skins are mechanically separated from pulp and seeds to maximize anthocyanin concentration.

Acidic Ethanol Extraction

A standardized protocol involves maceration in acidic ethanol (pH 2–3, adjusted with HCl or formic acid) at a 1:5 solid-to-solvent ratio. Ultrasonic-assisted extraction at 40–50°C for 30–60 minutes improves efficiency, achieving 85–90% anthocyanin release. The acidic environment stabilizes the flavylium cation structure while ethanol disrupts cell membranes.

Macroporous Resin Purification

Crude extracts are filtered and concentrated under reduced pressure (40–50°C) before loading onto AB-8 or XAD-7HP macroporous resins. Elution with 20–40% acidic ethanol (0.5% HCl) selectively binds anthocyanins, removing sugars and organic acids. This step achieves 60–70% purity with a recovery rate of ≥80%.

Preparative Liquid Chromatography (PLC)

Column Configuration and Mobile Phase Optimization

PLC employs C18 reversed-phase columns (e.g., Ultimate XB-C18, 7 μm, 21.2 × 250 mm) with binary mobile phases:

  • Phase A : Acetonitrile (HPLC grade)

  • Phase B : 1.5–2.0% aqueous formic acid

A gradient elution program is critical for resolving acylated anthocyanins:

Time (min)Phase A (%)Phase B (%)Purpose
0–45 → 2095 → 80Remove polar impurities
4–1820 → 2580 → 75Separate non-acylated anthocyanins
18–2125 → 3575 → 65Elute mono-acylated species
21–2435 → 6065 → 40Target this compound
24–2760 → 540 → 95Column re-equilibration

Flow rates of 8–10 mL/min and detection at 520 nm enable collection of the target fraction at 16.5–18.0 min.

Fraction Collection and Lyophilization

Collected fractions are concentrated via rotary evaporation (35–40°C, −0.09 MPa) and freeze-dried. This yields a semi-purified product (75–85% purity) suitable for high-resolution purification.

High-Speed Countercurrent Chromatography (HSCCC)

Solvent System Development

HSCCC separates compounds based on partitioning between immiscible phases. For this compound, two solvent systems are empirically validated:

System A :

  • Methyl tert-butyl ether : methanol : water : trifluoroacetic acid (2:2:3:0.001 v/v)

  • Stationary phase: Upper organic layer

  • Mobile phase: Lower aqueous layer

System B :

  • Ethyl acetate : water : trifluoroacetic acid (1:1:0.001 v/v)

  • Stationary phase: Upper organic layer

  • Mobile phase: Lower aqueous layer

System A achieves higher resolution (α = 1.8) for closely related acylated anthocyanins.

Operational Parameters

ParameterOptimal ValueImpact on Separation
Rotation speed850–950 rpm↑ Partition efficiency
Flow rate2 mL/minBalances resolution and run time
Temperature20–25°CPrevents thermal degradation
Sample loading30–200 mgMaximizes throughput without overloading

Under these conditions, this compound elutes at 105–115 min in System A, yielding ≥98% purity.

Comparative Analysis of Preparation Methods

Yield and Purity Across Techniques

MethodAverage Yield (mg/kg raw material)Purity (%)Time (h)
Macroporous resin50–6060–706–8
PLC8–1275–8510–12
HSCCC6–1098–9914–16
PLC + HSCCC4–8≥9918–20

The PLC-HSCCC hybrid approach, though time-intensive, is indispensable for pharmacopeial-grade material.

Solvent Consumption and Environmental Impact

MethodSolvent Volume (L/g product)Recyclability (%)
Ethanol extraction8–1070–80
PLC15–2050–60
HSCCC5–890–95

HSCCC’s high solvent recyclability makes it environmentally favorable despite initial costs .

Q & A

Q. How can transcriptomic and metabolomic integration elucidate the biosynthesis of this compound?

  • Methodological Answer : Combine RNA-seq data (to identify upregulated genes like CHS, F3'H, and UGT) with targeted metabolomics (e.g., LC-MS/MS) to map flux through the phenylpropanoid pathway. Co-expression networks and pathway enrichment analysis (e.g., KEGG) can link gene clusters to specific metabolites, such as malonylshionin derivatives .

Q. What experimental designs are optimal for studying environmental effects (e.g., light intensity) on this compound accumulation?

  • Methodological Answer : Use controlled light regimes (e.g., 50–300 μmol·m⁻²·s⁻¹ PAR) in growth chambers and field trials with varying row orientations (N-S vs. E-W). Measure anthocyanin levels at multiple ripening stages (e.g., 22–26 °Brix) and apply two-factor ANOVA to isolate row orientation and vintage effects .

Q. How can the 2^(-ΔΔCt) method validate gene expression changes in anthocyanin biosynthesis pathways?

  • Methodological Answer : Normalize Ct values of target genes (e.g., ANS, DFR) to stable reference genes (e.g., ACTIN). Calculate fold changes in treated vs. control samples using the 2^(-ΔΔCt) formula. Validate with qPCR efficiency corrections and spike-in controls for RNA integrity .

Q. What mechanistic approaches are used to study degradation pathways of this compound under oxidative stress?

  • Methodological Answer : Simulate degradation using ascorbic acid (1–10 mM) in model systems (pH 3.5–5.0). Identify hydroxylated products (e.g., 6-hydroxy-cyanidin derivatives) via high-resolution MS and electron spin resonance (ESR) to detect hydroxyl radicals. Compare kinetics with malvidin analogs to assess structural stability .

Q. How can researchers differentiate this compound from structurally similar acylated anthocyanins?

  • Methodological Answer : Employ NMR (¹H and ¹³C) to resolve acyl substituents (e.g., p-coumaroyl vs. caffeoyl groups). For high-throughput screening, use diagnostic MS/MS fragments (e.g., m/z 145 for p-coumaroyl loss) and retention time shifts in UPLC .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanidin 3-O-(6-O-p-coumaroyl)glucoside
Reactant of Route 2
Cyanidin 3-O-(6-O-p-coumaroyl)glucoside

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